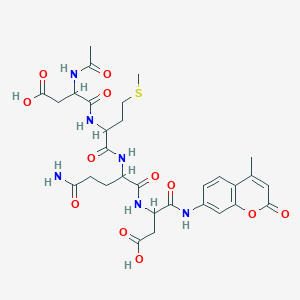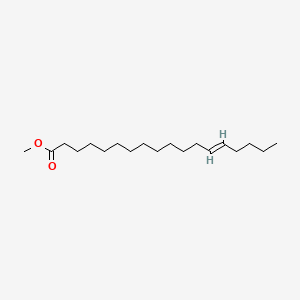
13-Octadecenoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Octadecenoic acid, methyl ester, also known as methyl oleate, is an organic compound with the molecular formula C19H36O2. It is a fatty acid methyl ester derived from oleic acid, a monounsaturated omega-9 fatty acid. This compound is commonly found in various plant oils and animal fats and is widely used in the production of biodiesel, lubricants, and surfactants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 13-Octadecenoic acid, methyl ester can be synthesized through the esterification of oleic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound involves the transesterification of triglycerides found in vegetable oils or animal fats with methanol. This process is catalyzed by either an acid or a base, such as sodium hydroxide or potassium hydroxide. The reaction produces glycerol as a byproduct, which can be separated and purified for other uses .
Types of Reactions:
Reduction: The compound can be reduced to form saturated fatty acid methyl esters, such as methyl stearate.
Substitution: It can participate in substitution reactions, such as halogenation, where the double bond is replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, hydroperoxides, and other oxygenated derivatives.
Reduction: Methyl stearate and other saturated fatty acid methyl esters.
Substitution: Halogenated fatty acid methyl esters.
Applications De Recherche Scientifique
13-Octadecenoic acid, methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 13-Octadecenoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also modulate the activity of various enzymes involved in lipid metabolism and signaling pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
cis-13-Octadecenoic acid, methyl ester: This is the cis isomer of 13-Octadecenoic acid, methyl ester, with similar chemical properties but different spatial configuration.
9,12-Octadecadienoic acid, methyl ester:
Methyl stearate: A saturated fatty acid methyl ester with no double bonds, making it more stable but less reactive than this compound.
Uniqueness: this compound is unique due to its monounsaturated structure, which provides a balance between stability and reactivity. This makes it suitable for various applications, including biodiesel production and as a chemical intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C19H36O2 |
|---|---|
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
methyl (E)-octadec-13-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3/b7-6+ |
Clé InChI |
OPLQDSJPOHPOSZ-VOTSOKGWSA-N |
SMILES isomérique |
CCCC/C=C/CCCCCCCCCCCC(=O)OC |
SMILES canonique |
CCCCC=CCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


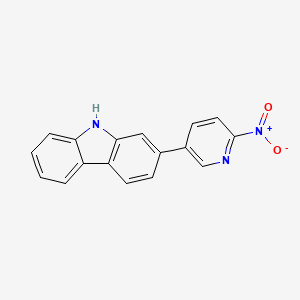
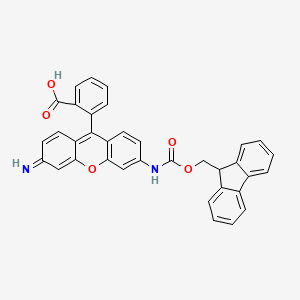


![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)
![N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B15130084.png)
![2-amino-7-(3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl)-1H-purin-6-one](/img/structure/B15130089.png)


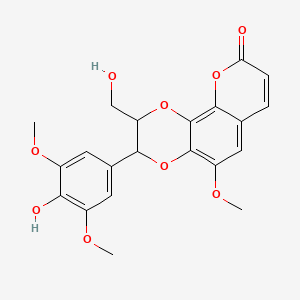
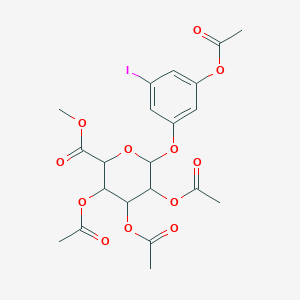
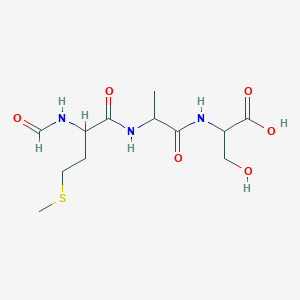
![6,7-Dihydro-N-methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15130123.png)
